![molecular formula C21H24N4O B3938071 2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile](/img/structure/B3938071.png)
2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile
Overview
Description
2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been studied extensively for its pharmacological properties. The purpose of
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to act through multiple pathways. MP-10 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, MP-10 has been found to modulate the activity of ion channels and receptors involved in pain sensation, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
MP-10 has been shown to have a variety of biochemical and physiological effects. In animal studies, MP-10 has been found to reduce inflammation and pain, as well as improve cognitive function. Additionally, MP-10 has been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MP-10 is its high potency and selectivity, which makes it a valuable tool for studying the molecular mechanisms of pain and inflammation. Additionally, MP-10 has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of MP-10 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MP-10. One area of interest is the development of more effective formulations of MP-10 that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential therapeutic applications. Finally, the use of MP-10 in combination with other drugs may offer new avenues for the treatment of pain, inflammation, and neurodegenerative diseases.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, MP-10 has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-[[2-(2-methylprop-2-enoxy)phenyl]methyl]piperazin-1-yl]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-17(2)16-26-20-8-4-3-6-19(20)15-24-10-12-25(13-11-24)21-18(14-22)7-5-9-23-21/h3-9H,1,10-13,15-16H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIBPLKBODAAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1CN2CCN(CC2)C3=C(C=CC=N3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{2-[(2-Methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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